molecular formula C11H14ClN5 B1489927 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride CAS No. 1824018-46-3

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

Cat. No. B1489927
M. Wt: 251.71 g/mol
InChI Key: VSIBIAODMLECDL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride, also known as AztMPHCl, is a structural compound with a triazole. The triazole moiety is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives were designed and synthesized as new Bcr-Abl inhibitors by using combinational strategies of bioisosteric replacement, scaffold hopping, and conformational constraint .


Molecular Structure Analysis

The molecular formula of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride is C11H14ClN5. The InChI code is 1S/C6H10N4.2ClH/c1-2-10(9-8-1)5-6-3-7-4-6;;/h1-2,6-7H,3-5H2;2*1H .


Chemical Reactions Analysis

The synthesis of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride involves reactions such as “Click” chemistry and Suzuki–Miyaura cross-coupling .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride is 251.71 g/mol. It is a powder at room temperature .

Scientific Research Applications

Synthetic Methodologies and Biological Evaluation

Research on compounds related to "3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride" showcases a wide range of synthetic methodologies and their potential biological activities. The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone as potential antidepressant and nootropic agents highlight the significance of azetidine and triazole structures in medicinal chemistry. The study demonstrates novel methods involving stirring and sonication for the synthesis of 2-azetidinones, with certain compounds exhibiting significant antidepressant and nootropic activities, suggesting the CNS activity potential of the 2-azetidinone skeleton (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Chemical Synthesis and Property Investigation

The synthesis and biological activity studies of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines demonstrate the chemical versatility of triazole and pyridine derivatives. This research outlined a multi-step synthesis process starting from 2-chloro-5-(chloromethyl)-pyridine, resulting in compounds with moderate to weak fungicidal and insecticidal activities, indicating the potential for agricultural applications (Xiao-Bao Chen, De-Qing Shi, 2008).

Material Science and Photophysical Properties

In material science, the exploration of pyridine-azole moieties for the development of cationic Ir(III) complexes reveals the potential for creating highly efficient blue-emitting materials. The study of azole-type ancillary ligands in [Ir(dfppz)2(N∧N)][PF6] complexes shows significant advances in understanding the structure–property relationships for applications in optoelectronic devices (Shao-Fen Huang, Haizhu Sun, G. Shan, Yong Wu, Min Zhang, Z. Su, 2016).

Antimicrobial and Antifungal Screening

The design and synthesis of new chemical entities containing azetidine and triazole units also extend to antimicrobial applications. A study on the synthesis, characterization, and in vitro antimicrobial screening of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives demonstrated significant antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (N. Desai, A. Dodiya, 2014).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride could involve further exploration of its potential biological activities and its potential as a synthon in the development of new drugs .

properties

IUPAC Name

3-[azetidin-3-yl(triazol-1-yl)methyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5.ClH/c1-2-9(6-12-3-1)11(10-7-13-8-10)16-5-4-14-15-16;/h1-6,10-11,13H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIBIAODMLECDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(C2=CN=CC=C2)N3C=CN=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 2
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 3
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 4
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 5
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 6
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

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